molecular formula C15H19ClN4O B12313484 1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride

1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B12313484
M. Wt: 306.79 g/mol
InChI Key: ZGKBYPMVDZBHOD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine ring. The presence of a methoxyphenyl group adds to its chemical complexity and potential biological activity.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with enaminonitriles under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields of the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

IUPAC Name

12-(2-methoxyphenyl)-1,4,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;hydrochloride

InChI

InChI=1S/C15H18N4O.ClH/c1-20-13-5-3-2-4-11(13)15-18-17-14-7-6-10-8-16-9-12(10)19(14)15;/h2-5,10,12,16H,6-9H2,1H3;1H

InChI Key

ZGKBYPMVDZBHOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2C4CNCC4CC3.Cl

Origin of Product

United States

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